

Spectroscopic Analysis of 5-(Thiophen-3-yl)nicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-(Thiophen-3-yl)nicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for aryl-substituted nicotin-aldehydes, with a focus on the structural elucidation of **5-(thiophen-3-yl)nicotinaldehyde**. Due to the limited availability of specific experimental data for the 3-thienyl isomer in publicly accessible literature, this guide presents predicted spectral data based on established principles of NMR spectroscopy and available data for the closely related isomer, 5-(thiophen-2-yl)nicotinaldehyde. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for the ^1H and ^{13}C NMR spectra of **5-(thiophen-3-yl)nicotinaldehyde**. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory.

Table 1: Predicted ^1H NMR Spectral Data for **5-(Thiophen-3-yl)nicotinaldehyde**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.9 - 10.1	s	-
Pyridine-H2	9.0 - 9.2	d	~2.0
Pyridine-H4	8.2 - 8.4	dd	~8.0, 2.0
Pyridine-H6	8.7 - 8.9	d	~8.0
Thiophene-H2'	7.8 - 8.0	dd	~3.0, 1.5
Thiophene-H4'	7.4 - 7.6	dd	~5.0, 1.5
Thiophene-H5'	7.6 - 7.8	dd	~5.0, 3.0

Table 2: Predicted ^{13}C NMR Spectral Data for **5-(Thiophen-3-yl)nicotinaldehyde**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aldehyde-C	190 - 193
Pyridine-C2	152 - 155
Pyridine-C3	132 - 135
Pyridine-C4	136 - 139
Pyridine-C5	130 - 133
Pyridine-C6	150 - 153
Thiophene-C2'	125 - 128
Thiophene-C3'	138 - 141
Thiophene-C4'	127 - 130
Thiophene-C5'	123 - 126

Experimental Protocols

A general experimental protocol for acquiring high-resolution ^1H and ^{13}C NMR spectra of heterocyclic aldehydes like **5-(thiophen-3-yl)nicotinaldehyde** is provided below.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6).
- Ensure the sample is fully dissolved to avoid signal broadening.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Set the appropriate acquisition parameters for both ^1H and ^{13}C NMR experiments, including the spectral width, acquisition time, relaxation delay, and number of scans.

3. Data Acquisition:

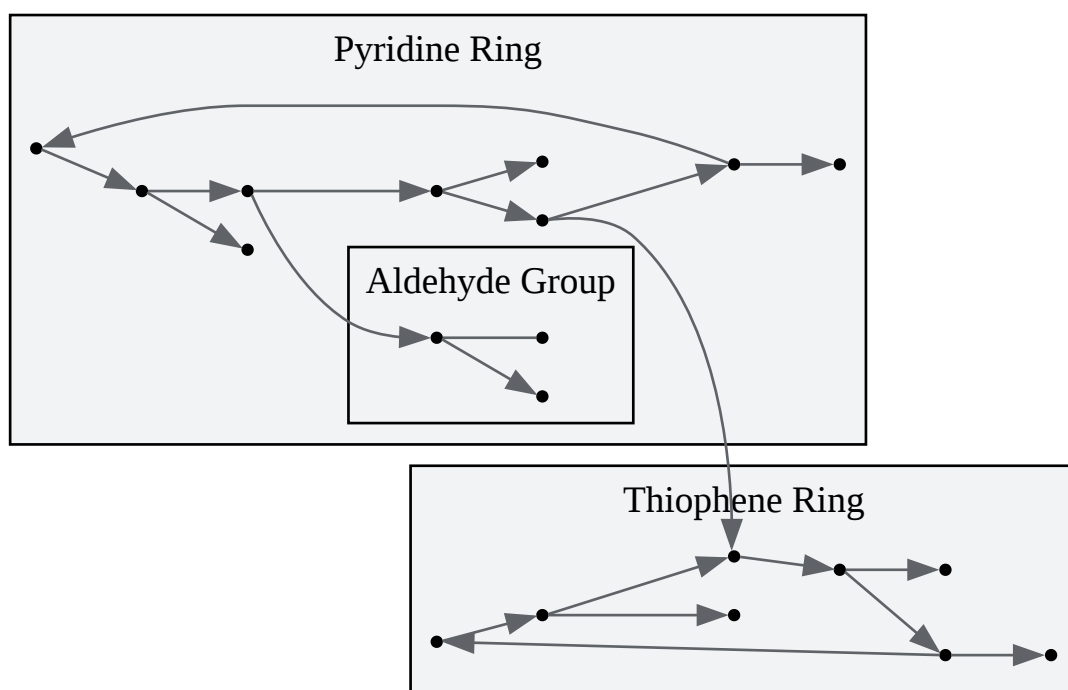
- ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ^1H - ^1H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) for ^1H - ^{13}C correlations.

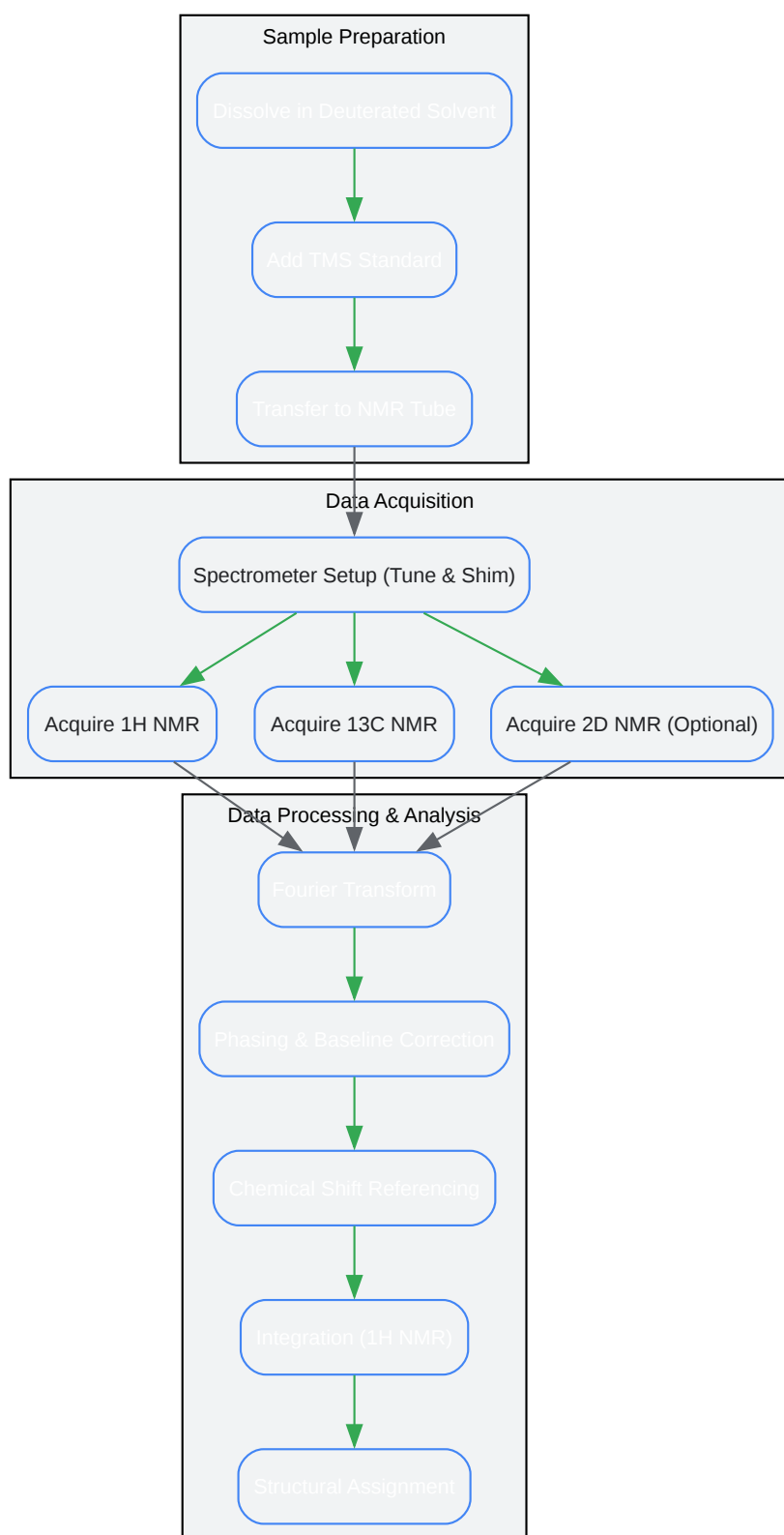
4. Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
- Phase the spectra and perform baseline correction.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Reference the chemical shifts to the internal standard (TMS).

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for the spectroscopic analysis of **5-(thiophen-3-yl)nicotinaldehyde**.





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